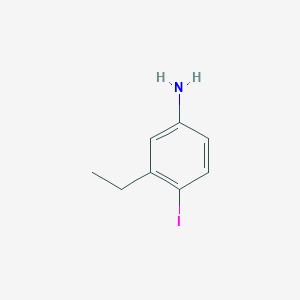

3-Ethyl-4-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHPTBRVHDZITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318801 | |

| Record name | 3-Ethyl-4-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337980-54-8 | |

| Record name | 3-Ethyl-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337980-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Ethyl 4 Iodoaniline

Electrophilic Aromatic Substitution Reactions of Iodoanilines

The susceptibility of the aromatic ring in 3-Ethyl-4-iodoaniline to electrophilic attack is primarily dictated by the powerful activating and ortho, para-directing nature of the amino group. libretexts.orgwikipedia.org The ethyl group also contributes as a weak activating, ortho, para-director, while the iodine atom is a deactivating but ortho, para-directing substituent.

The directing effects of these groups converge to determine the position of substitution for an incoming electrophile (E+).

Amino group (-NH2 at C1): Strongly activating; directs to positions 2 and 6 (ortho). The para position (C4) is blocked by the iodine atom.

Ethyl group (-Et at C3): Weakly activating; directs to positions 2, 4, and 6. Position 4 is blocked.

Iodo group (-I at C4): Deactivating; directs to positions 3 and 5 (ortho).

The overwhelming influence of the amino group, being one of the strongest activating groups, means that electrophilic substitution will preferentially occur at the positions most activated by it, which are the ortho positions C2 and C6. wikipedia.org The ethyl group's directing effect reinforces this preference for the C2 and C6 positions. Therefore, reactions such as halogenation, nitration, or sulfonation are expected to yield predominantly 2- and/or 6-substituted products. The high reactivity of anilines can sometimes lead to multiple substitutions or oxidative side reactions, which may require protecting the amino group, for instance by acetylation, to attenuate its activating influence and achieve controlled monosubstitution. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Amino (-NH2) | C1 | Strong Electron Donating | Strongly Activating | Ortho, Para |

| Ethyl (-C2H5) | C3 | Weak Electron Donating | Weakly Activating | Ortho, Para |

| Iodo (-I) | C4 | Electron Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating | Ortho, Para |

Nucleophilic Substitution Reactions Involving the Iodine Atom

Aryl halides, including this compound, are generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) than alkyl halides. vedantu.com This reduced reactivity is due to the sp2 hybridization of the carbon atom and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. vedantu.com

However, the iodine atom in aryl iodides is an excellent leaving group, making the C-I bond susceptible to cleavage under various conditions. fiveable.me While the presence of electron-donating groups like amino and ethyl on the ring tends to decrease reactivity in SNAr reactions by not stabilizing the negatively charged intermediate, the C-I bond is the most reactive among aryl halides (Ar-I > Ar-Br > Ar-Cl > Ar-F) in many metal-catalyzed processes. fiveable.mestackexchange.com This reactivity allows the iodine atom to be displaced by a range of nucleophiles, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds, a feature prominently exploited in cross-coupling chemistry. fiveable.me

Cross-Coupling Reactivity and Mechanisms

The carbon-iodine bond in this compound is an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. sigmaaldrich.comacs.org Aryl iodides are the most reactive of the aryl halides in these transformations.

Common cross-coupling reactions for which this compound would be an excellent substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid) to form a new C-C bond, yielding biaryl compounds. libretexts.orgorganic-chemistry.org

Heck Reaction: Coupling with an alkene to form a substituted alkene. sigmaaldrich.com

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond, yielding an alkynylated aromatic compound. sigmaaldrich.comnih.gov

Buchwald-Hartwig Amination: Coupling with an amine to form a new C-N bond, a powerful method for synthesizing complex arylamines. wikipedia.orglibretexts.orgacsgcipr.org

Table 2: Key Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | C-C (Aryl-Aryl) | Pd(PPh3)4 / Base |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)2 / Ligand / Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl2(PPh3)2 / CuI / Base |

| Buchwald-Hartwig | R2NH | C-N (Aryl-Amine) | Pd(dba)2 / Ligand / Base |

The generally accepted mechanism for these palladium-catalyzed reactions proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: This is often the rate-determining step. wikipedia.org The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This process breaks the C-I bond and oxidizes the palladium center from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate. libretexts.orgwikipedia.org

Transmetalation: In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the arylpalladium(II) complex. libretexts.org This step displaces the halide and forms a diarylpalladium(II) intermediate. The exact mechanism of this step can vary depending on the reaction conditions, with pathways involving either a palladium hydroxo complex reacting with the boronic acid or a palladium halide complex reacting with a boronate species being proposed. nih.govresearchgate.netnih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a critical role in the catalytic cycle. sigmaaldrich.com They are essential for:

Stabilizing the Catalyst: Ligands stabilize the palladium nanoparticles and soluble complexes, preventing their decomposition into inactive palladium black.

Modulating Reactivity: The steric bulk and electronic properties of the ligand influence the rates of the individual steps in the cycle. Bulky, electron-donating ligands generally accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. chemrxiv.org

Controlling the Coordination Sphere: Ligands control the number of substrates that can coordinate to the palladium center, preventing undesirable side reactions and influencing the selectivity of the reaction. For example, in many catalytic cycles, oxidative addition may occur from a monoligated palladium complex, PdL1. chemrxiv.org

The precise nature of the active catalyst (e.g., PdL, PdL2) and the intermediates depends on the specific ligand, substrate, and reaction conditions employed. chemrxiv.org

Cyclization Reactions and Heterocycle Formation

Iodoanilines are valuable precursors for the synthesis of nitrogen-containing heterocycles. The presence of both an amino group and a reactive C-I bond within the same molecule allows for intramolecular or tandem reactions that construct ring systems. ub.edu

A prominent example of this strategy is the formation of indoles, a core structure in many natural products and pharmaceuticals. ub.edubeilstein-journals.orgnih.gov While this compound is not a direct substrate for cyclizations requiring an ortho relationship between the amine and iodine, its structural motif is central to this area of synthesis. Strategies often involve an initial cross-coupling reaction to introduce a suitable group, followed by a subsequent cyclization step. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo an electrophilic cyclization to form a 3-iodoindole. nih.gov

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed heteroannulation reaction that directly forms 2,3-disubstituted indoles. ub.eduwikipedia.orgsynarchive.com This reaction is a prime example of how iodoanilines are used in heterocycle formation, although it specifically requires a 2-iodoaniline (B362364) as the starting material. wikipedia.orgacs.org

The catalytic cycle for the Larock indole synthesis involves several key steps: ub.eduwikipedia.org

Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)2, is reduced in situ to the active Pd(0) species.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the 2-iodoaniline.

Alkyne Coordination and Insertion: An internal alkyne coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. wikipedia.org This step is highly regioselective, with the aryl group typically adding to the less sterically hindered carbon of the alkyne. ub.eduacs.org

Intramolecular Cyclization: The nitrogen atom of the aniline (B41778) displaces the halide on the palladium center, forming a six-membered palladacycle intermediate. ub.eduwikipedia.org

Reductive Elimination: This final step forms the indole C-N bond and regenerates the Pd(0) catalyst, which continues the cycle.

This methodology is highly versatile and tolerates a wide range of substituents on both the aniline and the alkyne, providing a direct route to complex indole structures. wikipedia.orgacs.org While this compound cannot undergo this reaction directly, it could be chemically modified into a suitable 2-iodoaniline derivative to access these powerful cyclization pathways.

Quinoline (B57606) Ring System Formation

The synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science, can be achieved through several classic named reactions starting from anilines. While specific studies detailing the use of this compound in these syntheses are not extensively documented in the available literature, its structural features suggest its viability as a precursor in reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses.

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. For this compound, a plausible reaction with acetylacetone would be expected to yield a substituted quinoline. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration. The substitution pattern on the resulting quinoline would be influenced by the directing effects of the ethyl and iodo groups.

Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to construct the quinoline ring. This reaction is catalyzed by strong acids and often involves an in-situ generation of the unsaturated carbonyl from aldehydes or ketones. The reaction of this compound under these conditions would likely lead to the formation of a correspondingly substituted quinoline.

The Friedländer synthesis , another cornerstone in quinoline preparation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not a 2-aminoaryl carbonyl compound, it could be chemically modified to incorporate the necessary functionality for this reaction.

An example of a related synthesis is the preparation of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, which starts from an aniline derivative and highlights the utility of iodo-substituted anilines in constructing complex quinoline systems. researchgate.net

Schiff Base Formation

The reaction of primary aromatic amines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. This compound readily undergoes this condensation reaction. The process typically involves refluxing the aniline with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step.

The general reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. The electronic nature of the substituents on both the aniline and the carbonyl compound can influence the rate of reaction and the stability of the resulting Schiff base.

Table 1: Illustrative Examples of Schiff Base Formation from this compound

| Aldehyde Reactant | Product Name | Typical Reaction Conditions |

| Benzaldehyde | N-Benzylidene-3-ethyl-4-iodoaniline | Ethanol, reflux, catalytic acetic acid |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-3-ethyl-4-iodoaniline | Methanol, reflux |

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-3-ethyl-4-iodoaniline | Ethanol, reflux, catalytic acetic acid |

This table is illustrative and based on general procedures for Schiff base synthesis.

Triazacyclohexane Synthesis

1,3,5-Triazacyclohexanes are six-membered heterocyclic compounds containing three nitrogen atoms. A common method for their synthesis involves the condensation of an amine with formaldehyde. In the case of aromatic amines like this compound, the reaction with formaldehyde can lead to the formation of N-substituted 1,3,5-triazacyclohexanes. This reaction is typically catalyzed by acid or base and proceeds through the formation of imine intermediates that subsequently trimerize.

The specific conditions for the synthesis of 1,3,5-tris(3-ethyl-4-iodophenyl)-1,3,5-triazacyclohexane from this compound would likely involve reacting the aniline with paraformaldehyde in a suitable solvent. The reaction's success and yield would depend on factors such as stoichiometry, temperature, and the choice of catalyst.

Oxidation and Reduction Pathways

The aniline moiety in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The presence of the electron-donating ethyl group and the electron-withdrawing iodo group on the aromatic ring influences the electron density at the nitrogen atom and on the ring itself, thereby affecting the rate and pathway of oxidation.

Kinetic Studies of Oxidation Reactions

Kinetic studies on the oxidation of substituted anilines provide valuable insights into the reaction mechanisms. The oxidation of anilines by various oxidizing agents, such as potassium permanganate, has been shown to follow complex kinetics, often being first order with respect to both the aniline and the oxidant. The reaction rates are also highly dependent on the pH of the medium.

Table 2: Expected Relative Oxidation Rates of Substituted Anilines

| Aniline Derivative | Substituent Effects | Expected Relative Rate of Oxidation |

| Aniline | Reference | 1 |

| 3-Ethylaniline (B1664132) | Electron-donating | > 1 |

| 4-Iodoaniline (B139537) | Electron-withdrawing | < 1 |

| This compound | Competing effects | Dependent on the specific reaction and conditions |

This table is a qualitative prediction based on general principles of substituent effects.

Substituent Effects on Reaction Rates (e.g., Hammett Equation)

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted aromatic reactants to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted reactant. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects.

The Hammett constant (σ) for a substituent is dependent on its position (meta or para) on the aromatic ring. For the 3-ethyl group (a meta substituent), the effect is primarily inductive, while for the 4-iodo group (a para substituent), both inductive and resonance effects can play a role.

Table 3: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₂CH₃ (Ethyl) | -0.07 | -0.15 |

| -I (Iodo) | 0.35 | 0.18 |

Data sourced from Hansch et al. (1991) pitt.edu

Applications of 3 Ethyl 4 Iodoaniline As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Molecules

The presence of the iodo-substituent makes 3-ethyl-4-iodoaniline an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of highly complex molecular scaffolds from simpler precursors.

Notably, iodoanilines are employed in palladium-catalyzed reactions such as the Sonogashira, Heck, and Suzuki couplings. For instance, the Sonogashira coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes is a key step in a two-step synthesis of 3-iodoindoles. nih.gov This process involves an initial Pd/Cu-catalyzed coupling to form N,N-dialkyl-o-(1-alkynyl)anilines, which then undergo electrophilic cyclization with iodine (I₂) to yield the desired indole (B1671886) derivatives in excellent yields. nih.gov This methodology highlights how the iodoaniline framework is used to construct important heterocyclic systems. nih.govorganic-chemistry.org

Furthermore, iodoanilines are critical starting materials in multicomponent reactions (MCRs) for synthesizing quinazolin-4(3H)-ones, a scaffold found in many biologically active compounds. mdpi.com Palladium-catalyzed carbonylative coupling reactions, using carbon monoxide as an inexpensive C1 source, can transform 2-iodoanilines, amines, and an orthoformate into the quinazolinone core. mdpi.com The high reactivity of the C-I bond is crucial for the initial oxidative addition of the palladium(0) catalyst, which initiates the catalytic cycle. Research has shown that 2-iodoaniline (B362364) substrates are highly effective, whereas the corresponding 2-bromoanilines often fail to react under similar conditions, underscoring the superior reactivity of the iodo-derivative. mdpi.com

The strategic placement of the ethyl and iodo groups in this compound provides steric and electronic influences that can be exploited to control regioselectivity in subsequent synthetic steps, making it a tailored building block for targeted organic synthesis.

| Reaction Type | Iodoaniline Derivative | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Sonogashira Coupling & Electrophilic Cyclization | N,N-dialkyl-o-iodoanilines | Terminal acetylenes, Pd/Cu catalyst, I₂ | 3-Iodoindoles | nih.gov |

| Palladium-Catalyzed Four-Component Coupling | 2-Iodoaniline | Amines, Trimethyl orthoformate, CO | Quinazolin-4(3H)-ones | mdpi.com |

Precursor for Advanced Materials

The unique electronic and structural properties of this compound make it a valuable precursor in the synthesis of advanced functional materials, including modified graphenes, organic electronics, and liquid crystals.

Graphene oxide (GO) possesses a range of oxygen-containing functional groups on its surface, which can be chemically modified to tune its properties and improve its dispersion in various matrices. rsc.org Anilines can be grafted onto the GO surface, typically through reactions with epoxy or carboxyl groups, to introduce new functionalities. The process often involves creating a covalent bond between the amine nitrogen and the GO scaffold. nih.gov

For instance, a facile method for producing aminated graphene involves a two-step treatment of GO with hydrobromic acid and then ammonia (B1221849) solution. nih.gov While this demonstrates a general amination, specific anilines like this compound can be used to introduce tailored functionalities. The amine group can react to form amide or epoxide-ring-opened linkages, thereby covalently attaching the 3-ethyl-4-iodophenyl moiety to the graphene sheet. This functionalization can enhance the dispersion of GO in organic solvents and polymer matrices, and the attached group can serve as a reactive handle for further modifications or impart specific electronic properties. rsc.orgmdpi.com Silane functionalization is another common strategy to modify GO, where aminosilanes react with surface hydroxyl groups, indicating the versatility of amine-containing compounds in this field. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when a current is applied. google.com The design of novel organic materials is crucial for improving the efficiency, stability, and color purity of these devices. pwr.wroc.plrsc.org Aniline (B41778) derivatives are frequently incorporated into the molecular structures of materials used in various layers of an OLED, such as the hole-transporting layer (HTL) or the emissive layer (EML). pwr.wroc.plgoogle.com

The this compound moiety can be integrated into larger conjugated systems used as host materials or emissive dopants. google.com The electron-donating nature of the amino group and the heavy-atom effect of iodine can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and can promote intersystem crossing, which is relevant for phosphorescent emitters. google.com The synthesis of these materials often involves cross-coupling reactions where the C-I bond is replaced to build up the complex conjugated structure required for electroluminescence. google.com

Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. colorado.edu Their molecules, often rod-like or disc-like, possess a degree of orientational order. The synthesis of new liquid crystalline compounds often involves combining rigid core structures with flexible terminal chains. researchgate.netmdpi.com

Aniline derivatives can be used to construct the rigid core of liquid crystal molecules. For example, they can be reacted with aldehydes to form Schiff bases (imines), which are a common linkage in liquid crystal design. mdpi.com The 3-ethyl-4-iodophenyl group can serve as a terminal unit or an internal part of the rigid core. The presence of the halogen atom can significantly influence the material's properties, such as its dipole moment, polarizability, and melting point, which in turn affect the type and stability of the liquid crystalline phases (e.g., nematic, smectic). researchgate.netrsc.org The synthesis of these materials allows for the systematic study of how molecular structure dictates the macroscopic properties of these advanced materials. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Development (Focus on synthetic methodology, not biological activity)

This compound is a key intermediate in the synthesis of various heterocyclic structures that form the core of numerous pharmaceutical and agrochemical compounds. calibrechem.comweimiaobio.com Its utility lies in its ability to undergo a variety of transformations to build molecular complexity efficiently. impactfactor.org

The synthetic methodology often revolves around the transformation of the aniline functionality or the substitution of the iodine atom. For example, iodoanilines are precursors for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. organic-chemistry.org One of the most powerful applications is in the construction of indole rings, a prevalent motif in medicinal chemistry. A two-step method involving a Sonogashira coupling of an o-iodoaniline derivative with an alkyne, followed by an electrophilic cyclization, provides a direct route to substituted indoles. nih.gov This approach offers a convenient and general method for accessing 3-iodoindoles, which can be further functionalized via subsequent cross-coupling reactions at the 3-position. nih.gov

In agrochemical synthesis, halogenated anilines are common starting materials for quinoline-based compounds. For instance, the synthesis of 4,5,7-trichloroquinoline, a key intermediate for certain coccidiostats, starts from 3,5-dichloroaniline. researchgate.net A similar synthetic logic can be applied to this compound to generate substituted quinolines, where the aniline participates in cyclization reactions, such as the Conrad-Limpach or Doebner-von Miller synthesis, to form the quinoline (B57606) core. The iodine and ethyl substituents would then be present on the final product, allowing for further diversification. The development of these synthetic routes is crucial for the cost-effective and scalable production of active ingredients. nih.gov

Development of New Synthetic Methodologies and Catalysis

The unique reactivity of the carbon-iodine bond makes aryl iodides like this compound ideal substrates for the development and optimization of new synthetic methods, particularly in the realm of transition-metal catalysis. nih.gov Synthetic chemists often use such well-defined substrates to test the scope, efficiency, and functional group tolerance of new catalytic systems. mdpi.com

For example, the development of novel palladium-catalyzed multicomponent reactions for the synthesis of quinazolin-4(3H)-ones has utilized 2-iodoaniline as a benchmark substrate. mdpi.com Researchers demonstrated that a Pd(OAc)₂/BuPAd₂ catalytic system could effectively couple 2-iodoaniline, carbon monoxide, an amine, and trimethyl orthoformate to produce the desired heterocycle in high yields. mdpi.com The study highlighted the superior reactivity of iodoanilines compared to their bromo-analogs, which were unreactive, thereby establishing the utility of the new catalytic protocol for C-I bond activation. mdpi.com

Furthermore, the development of greener and more sustainable catalytic systems often relies on testing with readily available and reactive substrates like iodoanilines. This includes using heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide or silica (B1680970), which can be easily recovered and reused. mdpi.com The reaction of this compound under various new catalytic conditions (e.g., different metals, ligands, solvents, or energy sources like microwaves or photochemistry) helps to expand the toolbox of modern synthetic organic chemistry, enabling the construction of complex molecules with greater efficiency and environmental consideration. nih.govmdpi.com

| Area of Development | Substrate Example | Catalytic System / Reagents | Significance of Findings | Reference |

|---|---|---|---|---|

| Multicomponent Reactions | 2-Iodoaniline | Pd(OAc)₂ / BuPAd₂ | Demonstrated high efficiency and selectivity for quinazolinone synthesis; established superiority of C-I over C-Br bond activation. | mdpi.com |

| Heterocycle Synthesis | N,N-dialkyl-2-iodoaniline | Pd/Cu catalyst for Sonogashira coupling | Developed a convenient two-step, high-yield synthesis of 3-iodoindoles, useful for further functionalization. | nih.gov |

| Green Catalysis | General o-aminobenzamides | Transition-metal catalyzed activation of methanol | Showcased minimal consumption of chemicals and energy for quinazolinone synthesis, highlighting sustainable methods. | mdpi.com |

Advanced Characterization Methodologies in 3 Ethyl 4 Iodoaniline Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-Ethyl-4-iodoaniline by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Although specific experimental data for this compound is not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous compounds such as 4-iodoaniline (B139537) and 3-ethylaniline (B1664132).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), iodo (-I), and ethyl (-CH₂CH₃) groups. The amino group is an activating, ortho-, para-directing group, while the iodo group is deactivating but also ortho-, para-directing. The ethyl group is a weakly activating, ortho-, para-directing group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the iodo group is expected to have a significantly lower chemical shift due to the heavy atom effect.

Below are the predicted NMR spectral data for this compound.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 6.8 - 7.0 | Doublet | ~2 Hz |

| H-5 | 6.5 - 6.7 | Doublet of Doublets | ~8 Hz, ~2 Hz |

| H-6 | 7.4 - 7.6 | Doublet | ~8 Hz |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |

| -CH₂- | 2.5 - 2.7 | Quartet | ~7.5 Hz |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH₂) | 145 - 148 |

| C-2 | 115 - 118 |

| C-3 (C-Ethyl) | 138 - 141 |

| C-4 (C-I) | 80 - 85 |

| C-5 | 130 - 133 |

| C-6 | 139 - 142 |

| -CH₂- | 22 - 25 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group should appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range, and the C-I stretch, being a heavy atom vibration, will appear at a lower frequency, typically in the 480-610 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The C-I bond, due to its polarizability, should also give a discernible Raman signal.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N-H | Scissoring | 1590 - 1650 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₈H₁₀IN), the molecular weight is approximately 247.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 247. libretexts.org Due to the nitrogen rule, a molecule with one nitrogen atom will have an odd nominal molecular weight, which is consistent with this compound.

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable ion at [M-15]⁺ (m/z 232). Another possibility is the loss of the entire ethyl group (•CH₂CH₃) resulting in a fragment at [M-29]⁺ (m/z 218). The loss of the iodine atom (•I) would lead to a fragment at m/z 120.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 247 | [C₈H₁₀IN]⁺ (Molecular Ion) |

| 232 | [C₇H₇IN]⁺ (Loss of •CH₃) |

| 218 | [C₆H₅IN]⁺ (Loss of •CH₂CH₃) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures like 3-iodoaniline (B1194756) and 2-chloro-4-iodoaniline (B137281) allows for predictions about its solid-state characteristics. researchgate.netresearchgate.net The aniline (B41778) molecule is generally non-planar, with the amino group slightly pyramidalized. researchgate.net

An XRD analysis of this compound would be expected to reveal:

The precise C-C bond lengths of the aromatic ring, as well as the C-N, C-I, and C-C bond lengths of the substituents.

The bond angles within the aromatic ring and involving the substituents.

The planarity or non-planarity of the molecule.

The packing of the molecules in the crystal lattice, which would be influenced by intermolecular forces such as hydrogen bonding between the amine groups of adjacent molecules and van der Waals interactions.

The following table presents typical bond lengths observed in iodoaniline derivatives, which would be expected to be similar in this compound.

Typical Bond Lengths in Iodoaniline Derivatives

| Bond | Typical Length (Å) |

|---|---|

| Aromatic C-C | 1.37 - 1.40 |

| C-N | 1.39 - 1.42 |

| C-I | 2.09 - 2.12 |

| Aliphatic C-C | 1.52 - 1.54 |

| N-H | 0.86 - 0.90 |

| Aromatic C-H | 0.93 - 0.95 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov It is particularly useful for assessing the purity of a sample and quantifying any impurities.

For the analysis of aromatic amines, special consideration must be given to the choice of the GC column. Amines are basic compounds and can interact strongly with acidic sites on standard silica-based columns, leading to poor peak shape (tailing) and potential loss of the analyte. labrulez.com Therefore, base-deactivated columns or columns with a more inert stationary phase are typically employed. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For more definitive identification of impurities, a mass spectrometer can be used as the detector (GC-MS). oup.com

The retention time of this compound in a GC system is dependent on its volatility and its interaction with the stationary phase of the column. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The purity is then determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Typical GC Conditions for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Base-deactivated, mid-polarity (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of aniline derivatives. thermofisher.com It serves as a robust alternative to Gas Chromatography (GC) for these compounds, as it circumvents the need for derivatization, a process that can be both time-consuming and complex. thermofisher.com In the context of this compound, HPLC is primarily used to assess purity, monitor reaction progress, and quantify the compound in various matrices.

The separation in HPLC is achieved based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For aniline compounds, reverse-phase (RP) HPLC is the most common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is influenced by its moderate polarity, stemming from the amino and ethyl groups, and its hydrophobicity, contributed by the iodinated benzene ring.

Key components of an HPLC analysis for this compound include:

Stationary Phase: Typically, octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. These provide a nonpolar surface for interaction.

Mobile Phase: A mixture of a polar solvent, often water, and a less polar organic solvent like acetonitrile (B52724) or methanol. The ratio is optimized to achieve adequate separation. A buffer, such as phosphoric acid or formic acid, is often added to control the ionization state of the aniline's amino group, ensuring reproducible retention times. sielc.com

Detector: A UV-Vis detector is commonly employed, as the aromatic ring of this compound exhibits strong absorbance in the ultraviolet region. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment.

The validation of an HPLC method is critical and involves assessing parameters such as specificity, linearity, precision, accuracy, and the limit of quantification to ensure the data is reliable. nih.gov

Table 1: Typical HPLC Parameters for Aniline Derivative Analysis

| Parameter | Typical Specification |

|---|---|

| Column | Reverse-Phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Buffer | 0.1% Phosphoric Acid or 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at 254 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Emerging Analytical Techniques in Iodoaniline Chemistry

Beyond routine chromatographic analysis, a range of emerging techniques provides deeper insights into the molecular and material properties of iodoanilines. These methods are particularly valuable for studying surface interactions, trace-level detection, and the elemental composition of materials incorporating this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the weak Raman scattering signal of molecules by several orders of magnitude (up to 10¹⁰). wikipedia.orgmdpi.com This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. wikipedia.org The technique is based on the adsorption of the analyte onto a nanostructured metallic surface, typically gold or silver. researchgate.netsemanticscholar.org

The enhancement in SERS arises from two primary mechanisms:

Electromagnetic Enhancement: This is the dominant effect and results from the excitation of localized surface plasmons on the metal nanostructures by the incident laser light. This creates a greatly amplified electromagnetic field at the surface, which in turn enhances the Raman signal of the adsorbed molecule. wikipedia.orgmdpi.com

Chemical Enhancement: This mechanism involves a charge-transfer process between the analyte and the metal surface, leading to a resonance Raman effect that provides an additional, smaller enhancement. wikipedia.org

In the analysis of aniline derivatives, SERS can provide detailed structural information. researchgate.net The vibrational modes of the amino group and the aromatic ring are particularly sensitive to the chemical environment and the presence of substituents. researchgate.net For a molecule like this compound, SERS could be used to study its adsorption behavior on metallic surfaces, detect it at trace levels, and investigate how its substituents (ethyl and iodo groups) influence its interaction with the SERS substrate. researchgate.net

When this compound is used as a component in thin films, coatings, or self-assembled monolayers, its surface morphology and structure are critical to its function. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are complementary high-resolution imaging techniques used to characterize these surface properties. wiley.com

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample. The interaction of the electrons with the sample produces various signals—primarily secondary electrons—that are collected to form an image of the surface topography. wiley.com SEM provides excellent information about surface features and morphology over a wide range of magnifications and has a large depth of field, making it suitable for imaging complex, three-dimensional surfaces. wiley.com

Atomic Force Microscopy (AFM) operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. wiley.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic map of the surface with extremely high vertical resolution (<0.5 Å). wiley.comspectraresearch.com Unlike SEM, AFM can provide quantitative data on surface roughness and feature height. spectraresearch.comresearchgate.net It can also be used to probe various other surface properties, such as mechanical and electrical characteristics. spectraresearch.comazom.com

Together, SEM and AFM provide a comprehensive understanding of a surface. SEM can quickly image a large area to identify regions of interest, while AFM can then provide detailed, high-resolution quantitative topographic data of those specific areas. wiley.comyoutube.com

Table 2: Comparison of SEM and AFM for Surface Analysis

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Principle | Scans surface with a focused electron beam | Scans surface with a physical probe (tip) |

| Resolution | High lateral resolution | Very high vertical resolution; high lateral resolution |

| Imaging Environment | Typically requires high vacuum | Can operate in air, liquid, or vacuum |

| Data Provided | 2D image of surface topography and composition (with EDS) | 3D topographic map, quantitative roughness, mechanical/electrical properties |

| Sample Requirement | Sample must be conductive or coated | Works on both conductive and insulating samples |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the top 5-10 nm of a material's surface. wikipedia.orgmicro.org.au

The technique works by irradiating a sample with a beam of X-rays, which causes the ejection of core-level electrons. wikipedia.org The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atom. wikipedia.orgresearchgate.net

For this compound, XPS is an invaluable tool for:

Confirming Elemental Composition: Verifying the presence of Carbon (C), Nitrogen (N), and Iodine (I) on a surface.

Determining Chemical States: The high-resolution spectrum of the N 1s region can distinguish between the neutral amine (-NH₂) group and any protonated or oxidized nitrogen species. nus.edu.sg Similarly, the I 3d spectrum confirms the presence of iodine covalently bonded to the aromatic ring. kombyonyx.com The C 1s spectrum can be deconvoluted to identify carbon atoms in different environments (e.g., C-C, C-N, C-I).

Surface Analysis: Analyzing the composition of thin films or modified surfaces containing the molecule, making it highly useful in materials science applications. nih.gov

Table 3: Typical XPS Binding Energies for Elements in this compound

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) | Different carbon chemical environments |

| Nitrogen | N 1s | ~399.0 - 400.0 | Chemical state of the amine group |

| Iodine | I 3d₅/₂ | ~619.0 | Presence of covalently bonded iodine |

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Compound Index

Theoretical and Computational Studies on 3 Ethyl 4 Iodoaniline and Derivatives

Quantum Chemical Methods and Reactivity PredictionsDetailed quantum chemical predictions of reactivity for 3-Ethyl-4-iodoaniline are not present in the available scientific literature.

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules, such as this compound, are of significant interest for applications in photonics and optoelectronics. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), are crucial in predicting and understanding the NLO response of such compounds. The NLO properties arise from the interaction of the molecule's electron cloud with an external electric field, leading to a non-linear relationship between the induced dipole moment and the field strength.

The key parameters determining the NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). In aniline (B41778) derivatives, the NLO response is largely governed by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. mq.edu.auresearchgate.net In this compound, the amino group (-NH₂) acts as an electron donor, while the iodine atom, due to its electronegativity and ability to participate in halogen bonding, can influence the electronic distribution. The ethyl group at the meta position can also modulate the electronic properties through inductive effects.

Computational studies on similar p-iodoaniline and p-bromoaniline have shown that the presence of a halogen atom can enhance NLO activity. researchgate.net The first-order hyperpolarizability values for p-iodoaniline have been computed to be significantly higher than that of the standard reference material, urea. researchgate.net This enhancement is attributed to the greater planarity and intermolecular interactions, such as halogen bonding, which facilitate charge transfer. researchgate.net The π-electron delocalization within the phenyl ring, facilitated by strong ICT between the lone pair of the nitrogen atom and the π*(C-C) orbitals, is a key factor. researchgate.net

The NLO properties are also influenced by the nature and position of substituents on the aniline ring. Studies on substituted anilines have demonstrated that modifications to donor and acceptor strengths, as well as the conjugation length, can significantly impact the first-order hyperpolarizability. mq.edu.au For instance, increasing the donor strength (e.g., from -NH₂ to -N(CH₃)₂) or introducing strong acceptor groups can lead to a larger NLO response. mq.edu.au While the ethyl group in this compound is not a strong acceptor, its presence, along with the iodine atom, creates an asymmetric charge distribution that is favorable for NLO activity.

The following table summarizes key NLO parameters that are typically calculated in computational studies of aniline derivatives. The values are hypothetical for this compound and are based on trends observed in related compounds.

| Property | Description | Expected Influence of Substituents |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | The amino, ethyl, and iodo groups contribute to an overall dipole moment. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | The presence of the large, polarizable iodine atom is expected to increase the overall polarizability. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | The donor-acceptor character and asymmetry introduced by the substituents are expected to result in a significant β value. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and materials at the atomic level. For a compound like this compound, MD simulations can provide valuable insights into its structural dynamics, intermolecular interactions, and behavior in different environments, such as in solution or in a condensed phase.

A key aspect of MD simulations for halogenated compounds like this compound is the accurate modeling of halogen bonding. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. MD simulation protocols have been developed that include a charged extra point to represent the anisotropic charge distribution on the halogen atom (the σ-hole), allowing for a more accurate representation of these interactions. nih.gov

In the context of materials science, MD simulations could be used to predict the solid-state packing of this compound crystals. The simulations can reveal the preferred crystal structures and the nature of the intermolecular forces, such as hydrogen bonds (N-H···N) and halogen bonds (C-I···N or C-I···π), that govern the crystal packing. nih.gov Understanding the crystal packing is crucial as it can significantly influence the macroscopic properties of the material, including its NLO response.

In a biological context, if this compound or its derivatives were being investigated as potential ligands for a protein target, MD simulations would be instrumental in understanding the binding process. nih.gov After an initial prediction of the binding pose using molecular docking, MD simulations can be performed on the protein-ligand complex to assess its stability over time. mdpi.com Key analyses from such simulations include:

Root-Mean-Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand in the binding pocket. mdpi.com

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. mdpi.com

Solvent-Accessible Surface Area (SASA): To understand how the protein's surface exposure changes upon ligand interaction. mdpi.com

Radius of Gyration (rGyr): To evaluate the compactness of the protein-ligand complex. mdpi.com

These simulations can provide a detailed picture of the key interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand in the binding site. nih.gov For instance, the iodine atom of this compound could form a halogen bond with a carbonyl oxygen or other electron-rich group in a protein's active site. nih.gov

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Structure-reactivity relationships and Quantitative Structure-Activity Relationships (QSAR) are computational methodologies aimed at correlating the chemical structure of a series of compounds with their physical, chemical, or biological activity. nih.govresearchgate.net For this compound and its derivatives, QSAR models could be developed to predict various properties, such as their reactivity, toxicity, or biological activity, based on a set of calculated molecular descriptors. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of aniline derivatives with known activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices. researchgate.net

3D descriptors: Molecular shape, steric parameters, quantum chemical descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For aniline derivatives, QSAR studies have been successfully applied to predict properties like lipophilicity (logP). nih.govresearchgate.net In such studies, descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume, and electrophilicity have been found to be important. nih.gov The lipophilicity of this compound would be influenced by the hydrophobic ethyl group and the lipophilic iodine atom.

QSAR models can also be developed to predict the toxicity of aniline derivatives. researchgate.net Descriptors related to electronic properties (e.g., HOMO-LUMO gap, dipole moment), hydrophobicity, and steric factors are often crucial in determining the toxicity. mdpi.com The presence of the iodine atom in this compound would be a key feature to consider in such a model, as halogenated aromatic compounds can exhibit specific toxicological profiles.

The table below provides examples of molecular descriptors that would be relevant for developing a QSAR model for this compound and its derivatives.

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic properties influencing physical behavior. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the branching and connectivity of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape, influencing steric interactions. |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Describe the electronic distribution and reactivity of the molecule. The iodine and amino groups are key contributors. |

| Hydrophobic | LogP | Predicts the partitioning of the molecule between aqueous and lipid phases, crucial for bioavailability and toxicity. |

By establishing a robust QSAR model, the activity of new, unsynthesized derivatives of this compound could be predicted, thus guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. nih.gov

Future Research Directions and Unexplored Avenues for 3 Ethyl 4 Iodoaniline Chemistry

Novel Synthetic Route Development

The synthesis of specifically substituted iodoanilines often relies on classical electrophilic aromatic substitution, which can sometimes lead to mixtures of isomers and require harsh conditions. Future research should focus on developing more efficient, regioselective, and milder synthetic protocols.

One promising avenue is the exploration of advanced catalytic C-H activation/iodination reactions. Directing group-assisted C-H functionalization could provide a powerful tool for the regioselective introduction of iodine onto an aniline (B41778) scaffold, potentially bypassing multi-step sequences. Research into catalysts that can selectively target the C-H bond para to the amino group and meta to the ethyl group would be highly valuable.

Furthermore, novel iodinating reagents and systems could offer significant advantages. While traditional reagents like molecular iodine with an oxidant or N-Iodosuccinimide (NIS) are effective, developing systems that operate under milder conditions with higher atom economy is a key goal. organic-chemistry.orgnih.gov This could include iodine(III)-mediated protocols or metal-free approaches that utilize in-situ generated electrophilic iodine species. researchgate.net The development of methods using inexpensive and readily available iodine sources like potassium iodide with environmentally benign oxidants is a particularly attractive direction. organic-chemistry.orgresearchgate.net

| Synthetic Approach | Potential Reagents/Catalysts | Anticipated Advantages | References |

| Directed C-H Iodination | Transition Metal Catalysts (e.g., Pd, Ir) with Directing Groups | High regioselectivity, reduced number of synthetic steps | researchgate.net |

| Iodine(III)-Mediated Iodination | (Diacetoxyiodo)benzene (B116549) (PIDA) / Ammonium Iodide | Mild, non-toxic, and efficient reaction conditions | researchgate.netresearchgate.net |

| Green Oxidative Iodination | KI / H₂O₂ or UHP in aqueous media | Use of environmentally friendly oxidants and solvents | researchgate.netmdpi.com |

| Catalytic Halogen Transfer | Aniline-based catalysts with NIS/NBS/NCS | High selectivity and yields for aromatic compounds | nih.gov |

Expanded Applications in Materials Science

The unique electronic and structural features of 3-Ethyl-4-iodoaniline make it an intriguing candidate for the development of advanced materials. Its potential as a monomer for novel polymers is a significant area for future exploration.

Polyaniline (PANI) is a well-known conducting polymer, and the synthesis of PANI derivatives with tailored properties is an active area of research. rsc.orgresearcher.life Incorporating this compound as a monomer could lead to new polymers with modified solubility, processability, and electronic properties due to the steric and electronic influence of the ethyl and iodo groups. These new materials could find applications in chemical sensors, where the polymer's conductivity changes upon exposure to specific analytes. rsc.org

Moreover, the iodo-substituent serves as a crucial handle for post-polymerization modification or for the synthesis of complex organic electronic materials via cross-coupling reactions. As a building block, this compound can be used in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to construct conjugated oligomers and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Computational studies on similar halogenated anilines suggest that such derivatives can possess interesting nonlinear optical (NLO) properties, warranting further investigation. dntb.gov.uaresearchgate.net

| Potential Application Area | Role of this compound | Key Properties to Investigate | References |

| Conductive Polymers | Monomer for PANI derivatives | Electrical conductivity, solubility, processability, sensor response | rsc.orgresearcher.life |

| Organic Electronics (OLEDs, OPVs) | Building block via cross-coupling reactions | Photophysical properties (absorption, emission), charge transport | organic-chemistry.org |

| Nonlinear Optical Materials | Precursor for NLO-active molecules | Hyperpolarizability, electro-optical response | dntb.gov.uaresearchgate.net |

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The kinetics of aniline iodination have been studied, revealing a complex interplay between the iodinating species, pH, and solvent. uca.eduniscpr.res.inacs.org However, the specific influence of the 3-ethyl substituent on the reaction pathway warrants a dedicated investigation.

Future research should employ a combination of experimental kinetics and computational modeling. Kinetic studies can determine the precise rate laws and activation parameters for the iodination of 3-ethylaniline (B1664132), clarifying the rate-determining step. niscpr.res.in Computational methods, particularly Density Functional Theory (DFT), can be used to model the transition states and intermediates of the electrophilic substitution, providing insights into the regioselectivity (i.e., why iodination occurs at the 4-position). researchgate.net Such studies can compare the activation barriers for iodination at different positions on the ring, explaining the observed product distribution and guiding the development of even more selective synthetic methods. researchgate.net

These mechanistic investigations can extend beyond its synthesis to its subsequent reactions. For instance, understanding the mechanism of C-N bond cleavage or C-H alkoxylation in derivatives of this compound could open new synthetic possibilities for creating complex molecular architectures. acs.orgnih.gov

Integration with Emerging Chemical Technologies

The adoption of modern chemical technologies can significantly enhance the synthesis and application of this compound. Flow chemistry, in particular, offers numerous advantages over traditional batch processing.

Synthesizing this compound and its derivatives in continuous flow reactors can lead to improved reaction control, enhanced safety, and greater scalability. researchgate.netnih.gov Flow systems allow for precise manipulation of temperature, pressure, and reaction time, which can increase yields and minimize the formation of byproducts. bohrium.com This technology is especially beneficial for managing reactions that are highly exothermic or involve hazardous reagents. thieme-connect.denih.gov

Automated flow synthesis platforms could be developed for the high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis of this compound or its use in subsequent reactions. bohrium.com The integration of in-line analytical techniques (e.g., IR, NMR) would enable real-time monitoring and optimization. This approach aligns with the broader trend of automating chemical synthesis, which accelerates discovery and development in both academic and industrial settings.

Sustainable and Green Synthesis of Iodoaniline Compounds

Developing environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on this compound should prioritize the principles of green chemistry. This involves the use of safer solvents, renewable starting materials, and processes that minimize waste. nih.govrsc.org

A key area for development is the use of aqueous media for iodination reactions. Water is an ideal green solvent, and developing catalytic systems that are effective in water would represent a significant advance. researchgate.netnih.gov The use of green oxidants such as hydrogen peroxide, sodium percarbonate, or even molecular oxygen (air) in place of stoichiometric heavy-metal oxidants is another critical research target. researchgate.netnih.gov

Electrochemical methods offer a powerful green alternative for synthesis. The electrochemical in-situ generation of the iodinating agent from simple iodide salts avoids the need for chemical oxidants, with electrons serving as the "reagent." nih.gov This approach is highly atom-economical and reduces chemical waste.

Furthermore, the field of biocatalysis presents exciting, unexplored avenues. mdpi.comnih.gov The use of enzymes, such as flavin-dependent halogenases, for the regioselective iodination of aromatic compounds is an emerging area. researchgate.net Future research could focus on discovering or engineering a halogenase that can selectively iodinate 3-ethylaniline at the 4-position. Biocatalytic processes operate under mild aqueous conditions and offer unparalleled selectivity, representing the ultimate goal for sustainable chemical synthesis. nih.gov

| Green Approach | Methodology | Key Advantages | References |

| Aqueous Synthesis | Performing iodination in water with a suitable catalyst | Eliminates volatile organic solvents, improves safety | researchgate.netnih.gov |

| Electrochemical Synthesis | In-situ generation of iodinating species from iodide | Avoids chemical oxidants, high atom economy | nih.gov |

| Biocatalysis | Use of halogenase enzymes | High regioselectivity, mild reaction conditions, biodegradable catalyst | researchgate.netx-mol.com |

| Green Oxidants | Using H₂O₂, O₂, or sodium percarbonate | Reduces hazardous waste, environmentally benign | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-4-iodoaniline, and how can reaction yields be improved?

- Methodological Answer : A viable approach involves halogenation of 3-ethylaniline using iodine monochloride (ICl) in acetic acid, followed by purification via column chromatography. Modifications to the reaction temperature (e.g., 0–5°C to minimize byproducts) and stoichiometric ratios (1:1.1 amine-to-iodine) can enhance yields. For instance, analogous halogenation of 3-chloro-2-fluoro-4-iodoaniline achieved a 63% yield using controlled iodination conditions . Post-synthetic characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of H NMR (to confirm ethyl and amino group positions), C NMR (to identify iodine-induced deshielding effects), and Fourier-transform infrared spectroscopy (FTIR; for NH stretching at ~3400 cm) is recommended. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) with UV detection can resolve overlapping signals .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the electronic effects of the iodine substituent in this compound on its reactivity?

- Methodological Answer :

- Step 1 : Perform Hammett substituent constant () calculations using computational tools (e.g., DFT) to predict electronic effects.

- Step 2 : Conduct comparative nucleophilic aromatic substitution (NAS) reactions with analogs (e.g., 3-Ethyl-4-fluoroaniline) to assess iodine’s leaving-group ability.

- Step 3 : Monitor reaction kinetics via UV-Vis spectroscopy or F NMR (if using fluorinated analogs).

- Critical Consideration : Control steric effects by using substrates with similar steric profiles .

Q. How should contradictory spectral data (e.g., unexpected H NMR splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Hypothesis Testing : Check for rotamers or hydrogen bonding using variable-temperature NMR.

- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).

- Advanced Techniques : Employ X-ray crystallography for unambiguous confirmation, as demonstrated for 4-Chloro-3-fluoro-2-iodoaniline .

Q. What strategies mitigate decomposition of this compound under oxidative conditions in biological assays?

- Methodological Answer :

- Stabilization : Use antioxidant additives (e.g., ascorbic acid at 1 mM) in buffer systems.

- Environmental Control : Perform assays under inert atmospheres (N/Ar) to prevent iodine loss via oxidation.

- Monitoring : Track degradation via LC-MS at regular intervals. Similar approaches preserved 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline in enzyme inhibition studies .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 enzymes).

- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability.

- Validation : Cross-reference with experimental IC values from fluorescence-based assays. This approach was validated for p38 MAP kinase inhibitors like SB-202190 .

Q. What experimental protocols ensure reproducibility in studying the photostability of this compound?

- Methodological Answer :

- Light Exposure : Use a solar simulator with calibrated UV intensity (e.g., 300–400 nm, 1.5 W/m).

- Sampling : Collect aliquots at 0, 6, 12, and 24 hours for HPLC analysis.

- Controls : Include dark controls and reference standards (e.g., 4-Iodoaniline) to normalize degradation rates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values for this compound?

- Methodological Answer :

- Re-evaluate Assumptions : Theoretical logP calculations (e.g., using ChemDraw) may overlook solvent-solute interactions.

- Experimental Validation : Perform shake-flask partitioning experiments in octanol-water systems.

- Adjust Parameters : Refine computational models using experimental data. For example, 4-Chloro-3-fluoro-2-iodoaniline’s logP was corrected post hoc using empirical measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.